1H-Imidazo[4,5-G]phthalazine
Description
Properties
CAS No. |
52964-97-3 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
7H-imidazo[4,5-g]phthalazine |
InChI |
InChI=1S/C9H6N4/c1-6-3-12-13-4-7(6)2-9-8(1)10-5-11-9/h1-5,12H |
InChI Key |
PJDUSRFXDWAPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC=C2C=C3C1=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-G]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phthalhydrazide, a cyclic-β-diketone, and an aldehyde in the presence of a ceric ammonium nitrate catalyst in polyethylene glycol . This one-pot protocol is convenient, economical, and environmentally friendly.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-G]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole and phthalazine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-G]phthalazine oxides, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
1H-Imidazo[4,5-G]phthalazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-G]phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Differences :
- Imidazo[4,5-g]quinazolines feature a quinazoline core (a benzene fused to a pyrimidine) instead of phthalazine.
- Example derivatives include 2,6,8-triaryl-1H-imidazo[4,5-g]quinazolines, synthesized via a multi-component reaction involving 6-fluoro-1H-benzo[d]imidazol-5-amines and aldehydes .
1H-Imidazo[4,5-f]isoquinoline
Key Properties :
- The InChIKey (LEAQMVWZJWRQJY-UHFFFAOYSA-N ) suggests unique stereoelectronic features compared to this compound .
3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one
Structural Differences :
- Incorporates a triazinone ring instead of phthalazine, introducing additional nitrogen atoms and polar functional groups.
- Example derivative: Synthesized via condensation reactions involving purinone precursors .
Data Table: Comparative Analysis
Key Research Findings and Challenges
- Synthetic Accessibility : Imidazo[4,5-g]quinazolines are more synthetically tractable than this compound, which lacks robust synthetic protocols .
- Electronic Properties: The phthalazine moiety in this compound may confer distinct π-π stacking interactions compared to quinazoline or isoquinoline analogs, impacting material science applications.
- Pharmacological Potential: While imidazo[4,5-g]quinazolines and triazinones show promise in drug discovery, the biological activity of this compound remains underexplored.
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